molecular formula C23H43NO3 B8059148 N-Oleoyl Valine

N-Oleoyl Valine

Cat. No.: B8059148
M. Wt: 381.6 g/mol
InChI Key: LRQPUGFHAACUMH-GJCOWUBNSA-N
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Description

Classification and Structural Characteristics within the N-Acyl Amino Acid Family

N-Oleoyl Valine is classified as an N-acyl amino acid. N-acyl amino acids (NAAAs) constitute an important family of endogenous signaling molecules where an amide bond connects a long-chain fatty acid's acyl moiety to an amino acid. nih.govresearchgate.net Structurally, NAAAs are related to endocannabinoids, such as N-arachidonoyl ethanolamine (B43304) (anandamide), sharing a similar chemical scaffold and certain biological activities. nih.govelifesciences.org

The structure of this compound consists of an oleoyl (B10858665) group (derived from oleic acid, an 18-carbon monounsaturated fatty acid) attached via an amide bond to the amino group of the amino acid valine. The formal name for this compound is N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine. caymanchem.com Its molecular formula is C23H43NO3, and it has a molecular weight of 381.6. caymanchem.com

The diversity within the N-acyl amino acid family arises from the combination of various fatty acyl chains with different amino acids. Theoretically, hundreds of such compounds could be formed, although at least 70 N-acyl amides have been identified endogenously across different species. nih.gov

Overview of Endogenous Lipid Signaling Systems Mediated by N-Acyl Amides

N-acyl amides play significant roles as lipid signaling molecules in a variety of physiological functions. wikipedia.org Beyond their involvement in cardiovascular function, memory, cognition, pain, and motor control, these compounds have been implicated in processes such as cell migration, inflammation, and certain pathological conditions including diabetes, cancer, neurodegenerative diseases, and obesity. wikipedia.org

A key aspect of endogenous lipid signaling mediated by N-acyl amides involves their interaction with transient receptor potential (TRP) channels. wikipedia.orgnih.govresearchgate.net TRP channels are a large family of ubiquitous ligand-gated non-selective cation channels that function as cellular sensors and often regulate intracellular calcium levels. nih.gov N-acyl amides, structurally analogous to endocannabinoids, have emerged as a family of biologically active compounds at TRP receptors. nih.govresearchgate.netresearchgate.net Examples include the interaction of N-arachidonoyl ethanolamide (Anandamide) and N-arachidonoyl dopamine (B1211576) with TRP channels. wikipedia.org

Research has identified various N-acyl amides that act as agonists or antagonists at different TRP channels, including TRPV1, TRPV2, TRPV3, and TRPV4. nih.govresearchgate.netresearchgate.net this compound, specifically, has been characterized as an antagonist at the transient receptor potential vanilloid type 3 (TRPV3) receptor. nih.govresearchgate.netresearchgate.netglpbio.com TRPV3 is known to be involved in thermoregulation. glpbio.com

The endogenous levels of N-acyl amino acids, including this compound, are regulated by enzymatic pathways. Peptidase M20 domain containing 1 (PM20D1) is an extracellular enzyme identified as an N-acyl amino acid synthase/hydrolase. elifesciences.org Fatty acid amide hydrolase (FAAH) is another enzyme involved in the metabolism of N-acyl amino acids, acting as an intracellular synthase/hydrolase. elifesciences.org These enzymes play a cooperative role in regulating the endogenous levels of this diverse lipid family. elifesciences.org

While the roles of many N-acyl amino acids are being actively investigated, the specific contributions of compounds like this compound to various biological processes are still being elucidated. Some N-acyl amino acids have been shown to influence energy metabolism, pain perception, and inflammation. elifesciences.orgresearchgate.net For instance, certain N-acyl amino acids with medium-chain, unsaturated fatty acyl chains and neutral amino acid head groups can stimulate mitochondrial respiration, potentially affecting energy expenditure. wikipedia.org

Detailed research findings on the activity of this compound at TRPV3 receptors highlight its potential role in modulating the function of this channel. nih.govresearchgate.netresearchgate.netglpbio.com Studies screening N-acyl amide libraries for activity at TRPV1-4 have identified this compound as an antagonist at TRPV3. nih.govresearchgate.netresearchgate.net This suggests that this compound may modulate physiological processes where TRPV3 is involved.

Compound NameActivity at TRPV1-4Receptor
This compoundAntagonistTRPV3
N-Docosahexaenoyl ValineAntagonistTRPV3
N-Linoleoyl ValineAntagonistTRPV3
N-Stearoyl ValineAntagonistTRPV3
AnandamideAgonistTRPV1
N-Arachidonoyl DopamineAgonistTRPV1

Further research is ongoing to fully understand the complex roles of this compound and other N-acyl amino acids within the intricate network of endogenous lipid signaling.

Properties

IUPAC Name

(2S)-3-methyl-2-[[(Z)-octadec-9-enoyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h11-12,20,22H,4-10,13-19H2,1-3H3,(H,24,25)(H,26,27)/b12-11-/t22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQPUGFHAACUMH-GJCOWUBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Targets and Mechanistic Studies of N Oleoyl Valine and N Acyl Amides

Transient Receptor Potential (TRP) Channel Interactions

Transient Receptor Potential (TRP) channels are a group of ion channels that act as sensors for a wide range of stimuli, including temperature, pressure, and chemicals. N-acyl amides have been shown to interact with these channels, influencing various physiological responses. wikipedia.org

N-Oleoyl Valine as an Antagonist of the Transient Receptor Potential Vanilloid Type 3 (TRPV3) Receptor

This compound functions as an antagonist at the Transient Receptor Potential Vanilloid type 3 (TRPV3) receptor. caymanchem.commedchemexpress.comtargetmol.comglpbio.com The TRPV3 receptor is known to be involved in thermoregulation. caymanchem.comtargetmol.com Studies in mice have shown that the concentration of this compound increases following cold exposure. caymanchem.comtargetmol.com Its role as a TRPV3 antagonist suggests a potential involvement in modulating the activity of this thermoregulatory channel.

Comparative Analysis of this compound with Other N-Acyl Amides Modulating TRP Channels (e.g., TRPV1, TRPV4)

Beyond this compound's specific antagonism of TRPV3, other N-acyl amides are known to modulate different TRP channels. For instance, N-arachidonoyl ethanolamine (B43304) (Anandamide) and N-arachidonoyl dopamine (B1211576) are examples of N-acyl amides that interact with TRP channels. wikipedia.org Some N-acyl amino acids, such as N-oleoyl-glutamine, have also been characterized as TRP channel antagonists. wikipedia.orgpnas.org The interaction profile with TRP channels is dependent on the specific structure of the N-acyl amide, including the fatty acid tail group and the amino acid head group. pnas.orgresearchgate.net While some N-acyl amino acids can act as chemical uncouplers of mitochondrial respiration, this function does not necessarily correlate with their ability to act as TRP channel antagonists, highlighting the diverse activities within this class of lipids. pnas.org

G-Protein-Coupled Receptor (GPCR) Signaling Engaged by N-Acyl Amides

N-acyl amides have been demonstrated to physiologically activate G-protein coupled receptors (GPCRs). wikipedia.org Anandamide, for example, is known to activate cannabinoid receptors CB1 and CB2. wikipedia.org Other GPCRs, including GPR18, GPR55, and GPR92, have also been proposed to be activated by various N-acyl amides. wikipedia.orgnomuraresearchgroup.com Long-chain N-acyl amides are considered an important class of human signaling molecules that interact with GPCRs, influencing processes such as immunity, behavior, and metabolism. google.com GPCRs are key mediators of host-microbial interactions, and N-acyl amides produced by commensal bacteria have been shown to interact with GPCRs that regulate gastrointestinal tract physiology. google.comcornell.edu This highlights a potential role for N-acyl amides in mediating communication between the host and its microbiota via GPCR signaling.

Modulation of Mitochondrial Function by N-Acyl Amides

N-acyl amides have been shown to influence mitochondrial function, particularly in the context of energy metabolism. caymanchem.comtargetmol.com

Mechanisms of N-Acyl Amide-Mediated Mitochondrial Uncoupling

Certain N-acyl amino acids can act as chemical uncouplers, directly stimulating mitochondrial respiration. wikipedia.orgnomuraresearchgroup.com This uncoupling effect involves the promotion of proton leakage into the mitochondrial matrix, independent of Uncoupling Protein 1 (UCP1). pnas.orgresearchgate.netnih.govimmunodiagnostics.com.hk The mechanism may involve interaction with mitochondrial transporters, such as the adenine (B156593) nucleotide translocator (ANT). nih.govimmunodiagnostics.com.hknih.gov Studies in both murine and human adipocytes have demonstrated that N-acyl amino acids can induce uncoupled respiration. researchgate.netnih.gov The uncoupling activity is largely restricted to N-acyl amino acids with neutral amino acid head groups and medium-length, unsaturated fatty acyl chains. nomuraresearchgroup.comresearchgate.net

Specific N-Acyl Amino Acids as Chemical Uncouplers and Direct Stimulators of Mitochondrial Respiration

Specific N-acyl amino acids have been identified as chemical uncouplers and direct stimulators of mitochondrial respiration. These include N-oleoyl leucine (B10760876), N-oleoyl phenylalanine, and N-arachidonoyl glycine (B1666218). pnas.orgnih.gov Administration of these N-acyl amino acids to mice has been shown to increase energy expenditure, leading to body weight loss and improved glucose homeostasis. wikipedia.orgpnas.orgnomuraresearchgroup.comnih.gov The enzyme peptidase M20 domain containing 1 (PM20D1) plays a role in regulating the levels of these N-acyl amino acids in vivo. wikipedia.orgpnas.orgimmunodiagnostics.com.hknih.govelifesciences.org While N-acyl amino acids are potent mitochondrial uncouplers, studies in human adipocytes have also noted potential adverse effects at higher concentrations, including reduced maximal oxidation rates and decreased adipocyte viability. researchgate.netnih.gov

Enzyme Inhibition and Activation Profiles of Related N-Acyl Amides (e.g., Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism and FAAH Inhibition)

N-acyl amino acids (NAAAs), a class of endogenous lipid signaling molecules, encompass this compound and share structural similarities with endocannabinoids, forming part of the "endocannabinoidome". researchgate.netmdpi.com These compounds are characterized by a fatty acyl group linked to an amino acid via an amide bond. researchgate.netwikipedia.org Their biological activities are diverse, involving interactions with various molecular targets, including G-protein coupled receptors (GPCRs), nuclear receptors, ion channels, and transporters. researchgate.net

The metabolism of NAAAs involves enzymatic pathways for both biosynthesis and degradation. Fatty acid amide hydrolase (FAAH) is a key intracellular enzyme responsible for the hydrolysis of various fatty acid amides, including certain NAAAs, into their constituent fatty acid and amino acid or neurotransmitter. mdpi.comwikipedia.orgnih.govelifesciences.org This enzymatic action is crucial in regulating the endogenous levels of these bioactive lipids. wikipedia.orgelifesciences.org

Research indicates that the inhibitory potency of NAAAs on FAAH can vary depending on the specific N-acyl amino acid and the mammalian species. mdpi.com For instance, studies evaluating the relative potency of various N-arachidonoyl amino acids on FAAH preparations from human, rat, and mouse sources found that only N-arachidonoyl glycine, isoleucine, and alanine (B10760859) exhibited inhibitory activity, with N-arachidonoyl glycine acting as a competitive inhibitor. mdpi.com While this compound is an N-acyl amino acid, its specific inhibitory profile against FAAH has not been as extensively detailed in the provided search results as that of other N-acyl glycines or N-arachidonoyl amino acids. However, as a member of the N-acyl amino acid family and a naturally occurring N-acyl amide, it is subject to the metabolic actions of enzymes like FAAH. mdpi.comwikipedia.org

Beyond FAAH inhibition, some N-acyl amides, including certain N-acyl amino acids, are known to interact with nuclear receptors such as Peroxisome Proliferator-Activated Receptor Alpha (PPARα). researchgate.netjst.go.jppnas.org PPARα is a nuclear receptor that plays a significant role in regulating lipid metabolism and energy balance. jst.go.jp N-oleoylethanolamide (OEA), an N-acylethanolamide and a well-studied fatty acid amide, is recognized as a PPARα agonist. jst.go.jppnas.org Studies have investigated the PPARα agonistic activities of various fatty acid amides, including some N-oleoyl amino acids. jst.go.jpnih.govresearchgate.net

Experimental data on the PPARα agonistic activity of different N-acyl amides in a rat liver cell line (clone 9) have been reported. These studies evaluated the induction of PPARα downstream genes as a measure of agonistic activity. jst.go.jpnih.govresearchgate.net The relative PPARα agonistic activities of several oleic acid amides were assessed, showing varying potencies. jst.go.jpnih.govresearchgate.net

The following table summarizes some reported PPARα agonistic activities of related N-acyl amides:

Compound NameAcyl ChainAmine/Amino Acid Head GroupPPARα Agonistic Activity (Relative)Reference
N-oleoylhistamineC18:1HistamineHighest jst.go.jpnih.govresearchgate.net
N-oleoylglycineC18:1GlycineHigh jst.go.jpnih.govresearchgate.netnih.gov
OleamideC18:1-Moderate jst.go.jpnih.govresearchgate.net
N-oleoyltyramineC18:1TyramineModerate jst.go.jpnih.govresearchgate.net
N-oleoylsertoninC18:1SerotoninModerate jst.go.jpnih.govresearchgate.net
OlvanilC18:1VanillylamineLower jst.go.jpnih.govresearchgate.net
N-palmitoylhistamineC16:0HistamineHigh (similar to N-oleoylhistamine) jst.go.jpnih.govresearchgate.net
N-oleoylethanolamideC18:1EthanolamineAgonist jst.go.jppnas.orgnih.govresearchgate.net
N-18:1 SerineC18:1SerineEnhanced FABP1 mRNA expression (PPARα-responsive) oatext.com

Note: Relative activities are based on the reported order and comparisons in the cited studies.

Studies using the PPARα antagonist GW6471 have demonstrated that the induction of PPARα downstream genes by compounds like N-oleoylhistamine and N-oleoylethanolamide is inhibited, further supporting their action as PPARα agonists. jst.go.jpnih.govresearchgate.netjst.go.jp

While this compound is recognized as an endogenous N-acyl amine and has been studied for its activity at other targets like the transient receptor potential vanilloid type 3 (TRPV3) receptor, specific detailed research findings on its direct enzyme inhibition or activation profiles, particularly regarding FAAH or PPARα, are less prominent in the provided search results compared to other N-acyl amides like N-oleoyl glycine or N-oleoylhistamine. targetmol.comcaymanchem.commedchemexpress.comfrontiersin.org However, its structural classification within the N-acyl amino acid family suggests potential interactions with enzymes and receptors known to process or be modulated by related lipids. researchgate.netmdpi.comwikipedia.org The diverse biological activities and metabolic pathways of N-acyl amides highlight the complexity of their roles as signaling molecules. researchgate.netwikipedia.org

Physiological and Biological Roles of N Oleoyl Valine in Non Human Organismal Models

Role in Thermoregulation and Responses to Environmental Stressors (e.g., Cold Exposure)

Investigations have identified N-Oleoyl Valine as an endogenous antagonist of the transient receptor potential vanilloid type 3 (TRPV3) receptor, a channel known to play a part in thermoregulatory processes caymanchem.com. Research conducted in mice has demonstrated an increase in this compound concentrations following exposure to cold, with these elevated levels persisting for at least 16 days caymanchem.com. This observation suggests a potential involvement of this compound in the physiological adaptive responses to cold stress in these animal models.

Thermoregulation in response to cold in non-human primates, such as the gray mouse lemur (Microcebus murinus), involves complex adjustments to energy balance, including periods of daily torpor, aimed at reducing the significant energy expenditure required to maintain a stable body temperature nih.gov. While studies in mouse lemurs have focused on factors like IGF-1 levels and age-related thermoregulatory changes during cold exposure nih.gov, the observed increase in this compound in cold-challenged mice points towards a potential lipid signaling pathway that contributes to the adaptation to lower environmental temperatures caymanchem.com. Both in humans and likely in non-human models, acute physiological responses to cold encompass cutaneous vasoconstriction and shivering thermogenesis, mechanisms that serve to conserve heat and increase metabolic heat production, respectively researchgate.netnih.gov. The specific interplay between this compound, TRPV3 channels, and these fundamental thermoregulatory mechanisms in non-human models remains an active area for dedicated research.

Involvement in Acute Organ Injury Pathophysiology (e.g., Acute Lung Injury)

Evidence suggests that the concentration of this compound is altered in the context of acute organ injury. Notably, in mouse models of acute lung injury (ALI), the levels of this compound in lung tissue are found to be elevated caymanchem.com. ALI in humans is a severe syndrome characterized by acute inflammation, tissue damage, and compromised gas exchange, often triggered by direct pulmonary insults or systemic conditions such as sepsis nih.govopenrespiratorymedicinejournal.com. Animal models are utilized to mimic aspects of human ALI, including neutrophilic alveolitis, damage to epithelial and endothelial barriers, and the formation of hyaline membranes; however, no single model fully replicates the complexity of the human syndrome nih.govopenrespiratorymedicinejournal.comnih.govjournalagent.com.

The observed increase in this compound within lung tissue during ALI in mice implies a potential role for this compound in the inflammatory or injury pathways activated in the lung caymanchem.com. Acute kidney injury (AKI) and ALI can manifest concurrently and early in the progression of sepsis, sharing common pathophysiological elements, including the involvement of proinflammatory cytokines like TNF-α in animal models plos.org. Although the precise function of the elevated this compound levels in the pathophysiology of ALI in non-human models requires further investigation, its increased presence underscores its potential involvement in the intricate sequence of events that characterize acute lung injury.

Modulation of Lipid Signaling in Neurobiological Systems (e.g., Trigeminovascular System Sensitization)

This compound belongs to the class of endogenous N-acyl amines, which are recognized as neuromodulatory lipid molecules mdpi.com. The trigeminovascular system, comprising the trigeminal nerve's innervation of cranial blood vessels, is implicated in the genesis of headache pain, and its sensitization is associated with conditions such as migraine nih.govgoogle.comnih.govresearchgate.net. Studies using rat models have demonstrated that exposure to environmental toxins, such as acrolein, can lead to sensitization of the trigeminovascular system, accompanied by changes in the levels of endogenous lipids in the trigeminal ganglia, trigeminal nucleus, and cerebellum nih.gov. While this compound was not specifically identified as being altered in this particular study, the findings highlight the broader concept of lipid signaling modulation within the trigeminovascular system in response to various stressors nih.gov.

Other N-acyl amino acids, such as N-oleoyl phenylalanine, have been reported to regulate energy homeostasis, and stearoyl derivatives of other amino acids have shown neuroprotective properties nih.gov. The existence of this compound as an endogenous N-acyl amine suggests its capacity to influence neurobiological processes through lipid signaling pathways, potentially involving interactions with transient receptor potential (TRP) channels, given its known activity at TRPV3 caymanchem.com. A comprehensive understanding of the specific role of this compound in modulating lipid signaling within the trigeminovascular system and its implications for sensitization necessitates targeted research efforts in appropriate non-human models.

Influence on Energy Homeostasis and Metabolic Regulation in Rodent Models

Branched-chain amino acids (BCAAs), including valine, are recognized as crucial regulators of metabolic homeostasis in mammals semanticscholar.orgmdpi.com. Studies in lean mice administered valine have revealed enhanced hepatic lipid metabolism and adipogenesis, along with disruptions in signaling pathways related to inflammation and fatty acid metabolism in adipose tissues semanticscholar.org. While this research focuses on valine itself rather than this compound, it establishes a connection between valine metabolism and energy homeostasis semanticscholar.org.

N-acyl amino acids, including N-oleoyl phenylalanine, have been reported to influence energy homeostasis nih.gov. Furthermore, N-acyl amines, the class to which this compound belongs, have been shown to promote mitochondrial uncoupling caymanchem.com. Mitochondrial uncoupling can impact energy expenditure and metabolic regulation. Research on interventions like green tea extract in diet-induced obese mice has demonstrated improvements in obesity and metabolic homeostasis, partly by enhancing the transcriptional response related to BCAA degradation in white adipose tissue mdpi.com. Elucidating the specific influence of this compound on these complex processes of energy homeostasis and metabolic regulation in rodent models requires further dedicated research to define its precise mechanisms and effects.

Emerging Physiological Functions of the N-Acyl Amino Acid Class in Diverse Biological Processes (e.g., Bone Remodeling, Neuroprotection, Regulation of Opioid Withdrawal Behaviors)

The N-acyl amino acid family encompasses a range of endogenous lipid-based molecules with emerging physiological roles extending beyond those specifically detailed for this compound. This class of compounds is implicated in various biological processes, including inflammation, energy metabolism, pain perception, recovery from neuronal injury, behavior, and cognition mdpi.com. Different N-acyl amino acids have demonstrated specific activities in diverse contexts. For example, stearoyl derivatives of tyrosine, serine, and threonine have shown neuroprotective effects nih.govresearchgate.net. N-linoleoyl Tyr has been found to protect against transient cerebral ischemia through the activation of the CB2 receptor nih.gov. In the context of neurological injury, N-arachidonoyl serine has exhibited neuroprotective properties and influenced neurogenesis in models of traumatic brain injury researchgate.net.

The N-acyl amino acid family is also being investigated for its potential in modulating behaviors associated with opioid withdrawal. Other members of this class, such as N-Oleoyl glycine (B1666218) and N-Oleoyl alanine (B10760859), have been shown to be involved in the behavioral and neurochemical responses to opioid withdrawal in preclinical animal models mdpi.com. Oral administration of N-Oleoyl alanine in rats has been reported to reduce conditioned place aversion induced by acute morphine withdrawal and to attenuate somatic signs of withdrawal following chronic heroin exposure, indicating a dose-dependent effect on opioid withdrawal responses mdpi.com. These findings highlight the potential therapeutic relevance of N-acyl amino acids in the management of opioid withdrawal mdpi.com.

While the direct involvement of this compound in bone remodeling has not been explicitly detailed in the provided search results, the broader connection between amino acid metabolism and bone homeostasis is recognized researchgate.net. Amino acids are vital for cellular functions and energy, and their metabolism is linked to bone remodeling researchgate.net. The diverse and emerging functions of the N-acyl amino acid class suggest that this compound may also participate in a wider array of physiological processes currently under investigation for other members of this molecular family.

Analytical Methodologies for Detection, Identification, and Quantification of N Oleoyl Valine in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS is widely utilized for the analysis of N-acyl amino acids and related lipids. nih.govnih.govwur.nlresearchgate.netnih.govmdpi.comresearchgate.netanaquant.com This hyphenated technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. researchgate.netmdpi.com

Development and Validation of Targeted Metabolomics Methods for N-Oleoyl Valine Quantification

Targeted metabolomics approaches using LC-MS/MS are developed for the specific and quantitative analysis of this compound in biological matrices. These methods focus on a predefined set of metabolites, allowing for precise quantification. utmb.edufrontiersin.org Method validation is a critical step to ensure the accuracy, precision, linearity, sensitivity, and specificity of the assay in the relevant biological matrix. nih.govresearchgate.netnih.gov

Validation typically involves assessing parameters such as linearity across a range of concentrations, carryover, recovery efficiency from the matrix, matrix effects, and stability of the analyte under various storage and handling conditions. nih.govresearchgate.netnih.gov For endogenous compounds like this compound, where a truly analyte-free matrix may not be available, surrogate matrix or surrogate analyte approaches can be employed for calibration and quality control. nih.govresearchgate.netresearchgate.net

A validated HPLC-MS/MS method for the analysis of N-oleoyl glycine (B1666218) and N-oleoyl alanine (B10760859) in mouse brain and plasma demonstrated high recovery (over 90% for low-level analytes) and acceptable bias and precision (within ±20%). nih.gov This highlights the feasibility of developing robust targeted methods for N-acyl amino acids.

Applications of High-Performance Liquid Chromatography (HPLC) Coupled with Tandem Mass Spectrometry (MS/MS) for N-Acyl Amino Acid Analysis

HPLC-MS/MS is routinely applied for the analysis of various N-acyl amino acids in biological samples. nih.govresearchgate.netnih.govmdpi.com The technique allows for the separation of complex mixtures and the specific detection of target analytes based on their characteristic mass transitions in the MS/MS system. anaquant.com

Studies have employed HPLC-MS/MS for the analysis of N-oleoyl glycine and N-oleoyl alanine, demonstrating its utility in pharmacokinetic studies following exogenous administration. nih.gov Furthermore, LC-MS/MS with collision-induced dissociation (CID) and multiple reaction monitoring (MRM) is a conventional approach for analyzing N-acylethanolamines and related lipids, improving sensitivity and reducing background interference. researchgate.net The multiplex capabilities of SRM (Selected Reaction Monitoring), a mode of MS/MS, make it suitable for the simultaneous analysis of multiple amino acids and their derivatives. anaquant.com

Optimization of Chromatographic Separation Techniques (e.g., Hydrophilic Interaction Liquid Chromatography, Reversed-Phase Liquid Chromatography) for N-Acyl Amide Diversity

The diverse chemical structures of N-acyl amides, including variations in fatty acid chain length, saturation, and the amino acid headgroup, necessitate optimized chromatographic separation techniques. Both reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) are valuable for the analysis of N-acyl amino acids and amides. nih.govnih.govnih.govmdpi.comresearchgate.netresearchgate.net

RPLC separates compounds primarily based on their hydrophobic interactions with the stationary phase. nih.govnih.gov This is effective for separating N-acyl amides based on their acyl chain length and unsaturation. nih.govnih.gov However, highly polar compounds like some amino acids and their derivatives may exhibit poor retention and peak shape on traditional RPLC columns. nih.govmdpi.com

HILIC, conversely, is well-suited for the separation of polar compounds. nih.govmdpi.comresearchgate.netnacalai.com It utilizes a polar stationary phase and a mobile phase with a high organic solvent concentration, leading to retention based on hydrophilic interactions. mdpi.comresearchgate.netnacalai.comacs.org HILIC has been shown to be effective for separating amino acids and their derivatives, offering better retention and peak symmetry for polar analytes compared to RPLC. nih.govmdpi.comresearchgate.net The retention in HILIC can be influenced by both hydrophilic interaction and ion-exchange capabilities of the stationary phase. nacalai.comacs.org

Optimizing the stationary phase (e.g., C18 for RPLC, amide or bare silica (B1680970) for HILIC) and mobile phase composition (including organic solvent concentration, buffer pH, and salt concentration) is crucial to achieve adequate separation of the diverse N-acyl amide species present in biological samples. nih.govnih.govmdpi.comnacalai.com

Untargeted Metabolomics for Comprehensive N-Acyl Amide Profiling and Discovery

Untargeted metabolomics approaches aim to capture as many metabolites as possible within a biological sample, providing a comprehensive profile of the metabolome. frontiersin.org This is particularly useful for the discovery of novel N-acyl amide species, including those not previously known to exist. nih.govnih.govmdpi.com

While targeted methods focus on known analytes, untargeted metabolomics, often coupled with high-resolution mass spectrometry (HRMS), allows for the detection of a wide range of N-acyl lipids based on their characteristic fragmentation patterns. nih.govmdpi.com Challenges in untargeted metabolomics include the annotation and identification of detected features, especially for novel or less characterized compounds. frontiersin.orgnih.govresearchgate.net The use of spectral libraries and advanced data analysis tools is essential for identifying metabolites in untargeted workflows. nih.govmdpi.com

Untargeted lipidomics has been used to map the fate of N-oleoyl-leucine and N-oleoyl-phenylalanine, leading to the identification of previously unknown lipid metabolites. nih.gov This demonstrates the power of untargeted approaches in discovering novel N-acyl amino acid derivatives and their metabolic pathways.

In Vitro Enzymatic Activity Assays for Elucidating this compound Metabolic Pathways

Understanding the metabolic pathways of this compound involves studying the enzymes responsible for its synthesis and degradation. In vitro enzymatic activity assays are essential tools for elucidating these pathways. elifesciences.org

These assays typically involve incubating the substrate (e.g., this compound or its precursors) with tissue lysates or purified enzymes and quantifying the formation of products or disappearance of the substrate using techniques like LC-MS. elifesciences.org For instance, studies investigating the metabolism of N-acyl amino acids have used LC-MS to quantify the hydrolysis of substrates by enzymes like fatty acid amide hydrolase (FAAH). elifesciences.org

Research has shown that N-acyl amino acids can be synthesized through the enzymatic action of enzymes like PM20D1, which catalyzes the condensation of fatty acids with amino acids. nih.govelifesciences.orgcaymanchem.com Conversely, enzymes like FAAH can hydrolyze N-acyl amino acids back into free fatty acids and amino acids. nih.govelifesciences.org In vitro assays with tissue lysates from wild-type and enzyme-knockout mice have been used to characterize the enzymatic activities involved in N-acyl amino acid metabolism. elifesciences.org

Advanced Extraction and Sample Preparation Techniques for N-Acyl Amide Isolation from Complex Biological Samples

Effective extraction and sample preparation are critical steps in the analysis of this compound and other N-acyl amides from complex biological matrices such as plasma, tissue, and cell cultures. nih.govwur.nlnih.govcreative-proteomics.com These steps aim to isolate the target analytes, remove interfering substances, and concentrate the sample to achieve adequate sensitivity. nih.govcreative-proteomics.com

Common approaches involve liquid extraction using organic solvents to separate lipids, including N-acyl amides, from the biological matrix. nih.govresearchgate.netnih.govnih.gov This is often followed by solid-phase extraction (SPE) for further purification and concentration. nih.govnih.gov Various SPE sorbents, such as silica or C18, can be used depending on the properties of the target analytes. nih.govnih.gov

Challenges in sample preparation include achieving high recovery of the analytes and minimizing matrix effects that can suppress or enhance ionization during MS analysis. nih.govnih.govnih.gov The choice of solvents, extraction procedures (e.g., liquid-liquid extraction, protein precipitation), and SPE protocols needs to be carefully optimized and validated for each specific biological matrix and analyte. nih.govnih.govnih.govcreative-proteomics.com For example, protein precipitation with acetonitrile (B52724) is a simple and effective method for extracting analytes from biological fluids like cerebrospinal fluid. researchgate.net Liquid-liquid extraction using solvents like ethyl acetate (B1210297) and cyclohexane (B81311) has also been successfully applied. nih.gov

The use of stable isotope-labeled internal standards is highly recommended to correct for variations in extraction efficiency and matrix effects, thereby improving the accuracy and reproducibility of the quantitative analysis. wur.nlnih.govnih.govcreative-proteomics.com

Example Data Table: Method Validation Parameters for a Hypothetical this compound LC-MS/MS Assay

(Note: This is a representative example based on typical validation parameters for lipidomics assays; specific values for this compound would depend on the developed method and matrix.)

Validation ParameterAcceptance Criteria (Example)Observed Value/Range (Hypothetical)
Linearity (R²)≥ 0.990.995
Accuracy (% Bias)± 15% (± 20% at LLOQ)-8% to +12%
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)≤ 10%
Recovery (%)80-120%85-110%
Matrix Effect (% IS-Normalized)85-115%90-110%
LLOQSignal-to-Noise ≥ 100.5 ng/mL
SelectivityNo significant interferenceMeets criteria
Freeze-Thaw Stability% Change ≤ 15%≤ 10%
Bench-Top Stability% Change ≤ 15%≤ 12%

Intended as an interactive data table.

Example Research Finding Summary: Detection of N-Acyl Amino Acids in Biological Tissues

Research utilizing targeted LC-QQQ mass spectrometry has successfully detected a panel of oleoyl- or arachidonoyl-containing N-acyl amino acids in biological tissues such as liver and blood. elifesciences.org In one study, 26 and 14 N-acyl amino acid species were detected in liver and blood, respectively, from mice. elifesciences.org This highlights the presence and diversity of N-acyl amino acids in different biological matrices and the capability of targeted methods to profile these compounds.

Occurrence and Regulation of N Oleoyl Valine in Biological Systems

Endogenous Presence and Distribution Across Diverse Organisms (e.g., Mammalian Tissues, Invertebrates, Microbes)

N-acylated amino acids are naturally occurring substances found in a variety of organisms, including humans, other mammals, invertebrates like Drosophila melanogaster, and microbes. europa.euoup.comnih.govwikipedia.org The presence of N-acylated amino acids in biological systems has been recognized for a considerable time. mdpi.comnih.govfrontiersin.org While N-oleoyl valine specifically is a member of this broader class, research on the occurrence and distribution of NAAs often discusses them as a family. Over 50 distinct species of NAAs have been identified in mammals, highlighting the structural and functional diversity within this lipid family. pnas.org N-acyl amino acids have been detected in various mammalian tissues, including the central nervous system. researchgate.net In bacteria, N-acylated amino acids can be synthesized through GNAT acyltransferases. oup.com

Genetic Determinants Influencing Circulating N-Acyl Amino Acid Levels

Circulating levels of specific N-acyl amino acids in humans are influenced by genetic factors. Studies integrating whole genome sequencing data with N-acyl amino acid levels have shown that the genetic determinants tend to cluster according to the amino acid head group. nih.govresearchgate.net The CYP4F2 locus has been identified as a genetic determinant of plasma N-oleoyl-leucine and N-oleoyl-phenylalanine levels in human plasma. nih.govresearchgate.netnih.govbiorxiv.org A missense variant (Val433Met) in CYP4F2, known to reduce its protein levels and enzymatic activity, is associated with the levels of these specific N-acyl amino acids. nih.gov

Enzymes play a crucial role in regulating N-acyl amino acid levels. In mice, the levels of certain circulating NAAs are tightly controlled by the enzymes PM20D1 (peptidase M20 domain containing 1) and fatty acid amide hydrolase (FAAH), which catalyze both the synthesis and hydrolysis of NAAs from free fatty acids and amino acids. pnas.orgnih.govbiorxiv.org PM20D1 is a circulating enzyme that can catalyze the bidirectional condensation and hydrolysis of various N-acyl amino acids in vitro. wikipedia.org In vivo studies in mice have shown that PM20D1 overexpression increases the levels of various NAAs in the blood, indicating its contribution to biosynthesis. wikipedia.orgnih.gov Conversely, PM20D1 knockout mice exhibit a complete loss of N-acyl amino acid hydrolysis activity in blood and tissues, leading to dysregulation of endogenous NAAs. wikipedia.org FAAH has also been identified as a second intracellular N-acyl amino acid synthase/hydrolase, with a more restricted substrate scope compared to PM20D1 in vitro. elifesciences.org Genetic ablation or pharmacological inhibition of FAAH in mice dysregulates intracellular, but not circulating, N-acyl amino acids. elifesciences.org Dual inhibition of both PM20D1 and FAAH shows a non-additive biochemical engagement of these pathways, highlighting an enzymatic division of labor in regulating this diverse lipid family. elifesciences.org

Contextual Changes in this compound Levels in Response to Physiological and Pathological States in Non-Human Models

Research in non-human models, particularly rodents, has provided insights into how N-acyl amino acid levels, including those potentially related to this compound, change in response to various physiological and pathological states. Certain N-acyl amino acids, characterized by medium-chain, unsaturated fatty acyl chains and neutral amino acid head groups, can stimulate mitochondrial respiration and increase energy expenditure in mice, leading to reduced adiposity and improved glucose homeostasis. wikipedia.orgpnas.org For instance, N-oleoyl phenylalanine and N-oleoyl leucine (B10760876) are among the NAAs that can uncouple mitochondrial respiration and increase energy expenditure in mice. pnas.org

Genetic manipulation of enzymes involved in NAAA metabolism also impacts their levels and related phenotypes in mice. PM20D1-knockout mice show bidirectional changes in NAA levels in blood and tissues and exhibit metabolic phenotypes such as insulin (B600854) resistance and altered body temperature. pnas.org Increased circulating PM20D1 in mice, achieved through viral transduction, dramatically elevates levels of multiple circulating NAAs, including N-oleoyl phenylalanine and N-oleoyl leucine, resulting in a hypermetabolic phenotype. pnas.orgnih.gov Conversely, PM20D1-knockout mice exhibit glucose intolerance and insulin resistance. nih.gov

Changes in N-lactoyl amino acids, a related class of metabolites, including N-lactoyl valine and N-lactoyl phenylalanine, have been observed in various physiological and pathological conditions in humans, although the primary focus of these studies is not this compound. researchgate.net For example, N-lactoyl amino acid levels were found to be significantly increased in obese type 2 diabetes participants and in patients with diabetic retinopathy and mitochondrial disorders. researchgate.net N-lactoyl phenylalanine is also an exercise-regulated metabolite in humans and has been associated with mitochondrial dysfunction. researchgate.net

Research Gaps and Future Directions in N Oleoyl Valine Research

Comprehensive Elucidation of Undefined Biosynthetic and Degradation Pathways

The precise biosynthetic and degradation pathways of many N-acyl amino acids, including N-Oleoyl Valine, are not yet fully understood. While some general mechanisms for N-acyl amino acid synthesis have been proposed, such as the enzymatic condensation of fatty acyl-CoA thioesters with amino acids or the cleavage of N-acylphosphatidylethanolamines, the specific enzymes and regulatory mechanisms involved in this compound synthesis in different tissues and cellular compartments remain largely undefined. nih.govhmdb.ca Similarly, while fatty acid amide hydrolase (FAAH) is known to degrade various fatty acid amides, the specific enzymes responsible for this compound hydrolysis and the complete cascade of its metabolic breakdown products require further investigation. nih.govhmdb.ca

Future research should aim to:

Identify and characterize the specific enzymes catalyzing the synthesis of this compound.

Map the cellular and tissue distribution of these biosynthetic enzymes.

Elucidate the regulatory mechanisms controlling this compound synthesis.

Identify the primary enzymes involved in this compound degradation beyond general amidases like FAAH.

Characterize the complete metabolic fate of this compound and its breakdown products.

Understanding these pathways is fundamental to controlling this compound levels in biological systems and exploring its therapeutic manipulation.

Identification and Characterization of Novel Molecular Targets and Signaling Pathways

N-acyl amino acids are known to interact with a variety of molecular targets, including G-protein coupled receptors (GPCRs), nuclear receptors, ion channels, and transporters. researchgate.net this compound has been identified as an antagonist at the transient receptor potential vanilloid type 3 (TRPV3) receptor. frontiersin.orgcaymanchem.comfrontiersin.org However, it is likely that this compound interacts with additional, as yet unidentified, molecular targets. The specific signaling pathways activated or modulated by this compound downstream of its receptor interactions also require comprehensive mapping.

Key areas for future research include:

High-throughput screening and targeted approaches to identify novel protein targets of this compound.

Detailed characterization of the binding kinetics and functional consequences of this compound interaction with its identified and novel targets.

Investigation of the downstream signaling cascades initiated by this compound.

Studies to understand potential synergistic or antagonistic effects of this compound with other lipid mediators or signaling molecules.

Uncovering the full spectrum of this compound's molecular targets and signaling networks is essential for understanding its diverse biological effects.

In-depth Mapping of Physiological Roles and Functional Significance in Specific Biological Contexts

While some studies have begun to explore the potential roles of this compound, its comprehensive physiological functions across different biological systems and its significance in specific contexts remain largely unknown. This compound levels have been observed to increase in mice following cold exposure and in lung tissue during acute lung injury, suggesting potential roles in thermoregulation and inflammatory responses. caymanchem.com However, the precise mechanisms and broader implications of these changes need further investigation. The role of N-acyl amino acids in various physiological processes like metabolic homeostasis, pain, and inflammation has been suggested, but the specific contribution of this compound to these processes requires dedicated study. researchgate.nethmdb.ca

Future research should focus on:

Conducting in vivo studies to determine the physiological roles of this compound in various organs and systems.

Investigating the involvement of this compound in specific disease states and pathological conditions.

Utilizing genetic or pharmacological approaches to manipulate this compound levels and observe the resulting phenotypic changes.

Exploring the potential interplay between this compound and other endogenous signaling molecules in mediating biological responses.

A deeper understanding of this compound's physiological roles is critical for assessing its potential as a therapeutic target or agent.

Development of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity in this compound Profiling

Accurate and sensitive quantification of this compound in complex biological matrices is crucial for advancing research in this field. While mass spectrometry-based methods are commonly used for lipidomics, including the analysis of N-acyl amino acids, achieving high sensitivity and specificity for low-abundance lipids like this compound can be challenging. nih.govmdpi.com The development of more refined analytical techniques is necessary for precise profiling of this compound in various biological samples, including tissues, plasma, and other biofluids. nih.goversnet.org

Future directions in analytical techniques include:

Developing highly sensitive and specific liquid chromatography-mass spectrometry (LC-MS) methods optimized for this compound detection and quantification. nih.govmdpi.com

Exploring the use of advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and targeted approaches like parallel reaction monitoring (PRM), to improve accuracy and reduce interference from isobaric lipids. mdpi.comnih.gov

Developing standardized protocols for sample preparation and extraction to ensure reliable and reproducible this compound measurements.

Creating certified reference materials and external quality control programs for this compound analysis.

Improvements in analytical capabilities will facilitate more accurate and comprehensive studies of this compound levels and dynamics in different biological and pathological states.

Q & A

Q. How can researchers identify and characterize N-Oleoyl Valine in biological samples?

Methodological Answer:

  • Use liquid chromatography-mass spectrometry (LC-MS) with reverse-phase columns (C18) for separation, coupled with high-resolution mass analyzers (e.g., Q-TOF) to confirm the molecular ion [m/z 383.34 for this compound (C23H45NO3)]. Isotopic labeling (e.g., <sup>14</sup>C) can enhance detection sensitivity in metabolic studies .
  • Validate structural identity using nuclear magnetic resonance (NMR) spectroscopy, focusing on oleoyl chain double-bond geometry (cis-9) and valine’s α-amino proton signals .

Table 1 : Key Spectral Data for this compound

TechniqueKey Peaks/FeaturesReference
LC-MS[M+H]<sup>+</sup> m/z 383.34
<sup>1</sup>H NMRδ 5.34 (olefinic H), δ 3.85 (valine α-CH)

Q. What are the primary biosynthetic pathways for this compound in mammalian systems?

Methodological Answer:

  • Investigate enzymatic synthesis via acyltransferases (e.g., acyl-CoA synthetases) using oleoyl-CoA and valine as substrates. Use isotopic tracing (<sup>13</sup>C-valine) to track incorporation into N-acyl conjugates .
  • Compare tissue-specific expression of candidate enzymes (e.g., FAAH-2, ACSVL family) using qPCR or Western blotting to correlate with this compound levels .

Q. What experimental protocols are recommended for extracting this compound from tissues?

Methodological Answer:

  • Homogenize tissues in ice-cold methanol:chloroform (2:1) with 0.1% formic acid to stabilize lipids. Centrifuge at 15,000×g for 15 min, collect the organic phase, and dry under nitrogen. Reconstitute in LC-MS-compatible solvents (e.g., acetonitrile:water) .
  • Optimize solid-phase extraction (SPE) using C18 cartridges to remove phospholipids and improve purity .

Advanced Research Questions

Q. How does this compound modulate TRPV3 signaling, and what experimental models are suitable for mechanistic studies?

Methodological Answer:

  • Use TRPV3-transfected HEK293 cells or dorsal root ganglion (DRG) neurons for calcium imaging. Apply this compound (1–10 µM) and measure intracellular Ca<sup>2+</sup> flux (Fura-2 AM dye) to assess antagonism .
  • Validate in vivo relevance using TRPV3 knockout mice exposed to cold stress. Quantify this compound levels in plasma/lung tissue via LC-MS and correlate with thermoregulatory phenotypes .

Q. How can conflicting data on this compound’s mitochondrial uncoupling effects be resolved?

Methodological Answer:

  • Compare oxygen consumption rates (OCR) in isolated mitochondria (from liver vs. skeletal muscle) using a Seahorse Analyzer. Titrate this compound (0.1–50 µM) and assess dose-dependent uncoupling via FCCP controls .
  • Perform lipidomic profiling to identify co-occurring metabolites (e.g., other N-acyl amides) that may synergize or antagonize effects .

Table 2 : Mitochondrial Uncoupling Data Contradictions

Study ModelObserved EffectProposed MechanismReference
Liver mitochondriaIncreased OCR at 10 µMProton leak via UCP2
Muscle mitochondriaNo effect at 10 µMTissue-specific UCP3 expression

Q. What multi-omics approaches are recommended to study this compound’s systemic roles?

Methodological Answer:

  • Integrate metabolomics (LC-MS) with transcriptomics (RNA-seq) in cold-exposed mice to link this compound levels to thermogenic gene clusters (e.g., UCP1, PGC-1α) .
  • Apply pathway enrichment analysis (e.g., MetaboAnalyst) to identify lipid signaling networks influenced by this compound .

Key Considerations for Experimental Design

  • Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons. Report effect sizes and confidence intervals to address variability in lipid quantification .
  • Replication : Include biological replicates (n ≥ 5) to account for inter-individual variability in endogenous lipid levels .
  • Negative controls : Use vehicle-only treatments and genetic knockouts to confirm specificity of observed effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.